molecular formula C7H6N4O B12831543 (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone

(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone

Cat. No.: B12831543
M. Wt: 162.15 g/mol
InChI Key: WTWYVKTZGUQBNA-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone is a compound that features two imidazole rings connected by a methanone group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

The synthesis of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be achieved through solvothermal methods. One approach involves the reaction of bis(4-(1H-imidazol-1-yl)phenyl)methanone with benzoic acid and metal acetates such as manganese(II) acetate or zinc(II) acetate under solvothermal conditions . The reaction conditions typically include elevated temperatures and the use of solvents like water or ethanol.

Chemical Reactions Analysis

(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex structures. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . Additionally, (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone involves its interaction with various molecular targets and pathways. Imidazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and other biological processes . The compound may also interact with DNA and proteins, leading to its biological effects.

Comparison with Similar Compounds

(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be compared with other imidazole-containing compounds such as bis(4-(1H-imidazol-1-yl)phenyl)methanone and 1-(1H-imidazol-4-yl)ethanone . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific arrangement of imidazole rings and its potential for diverse applications.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

imidazol-1-yl(1H-imidazol-5-yl)methanone

InChI

InChI=1S/C7H6N4O/c12-7(6-3-9-4-10-6)11-2-1-8-5-11/h1-5H,(H,9,10)

InChI Key

WTWYVKTZGUQBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)C2=CN=CN2

Origin of Product

United States

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